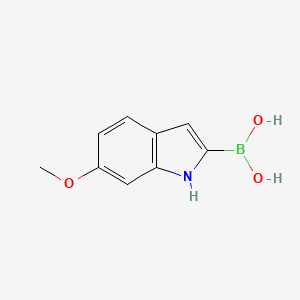
(6-methoxy-1H-indol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a boronic acid group in the compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1H-indol-2-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 6-methoxyindole using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out in the presence of a rhodium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(6-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed in oxidation reactions.
Borane Derivatives: Formed in reduction reactions.
Applications De Recherche Scientifique
(6-methoxy-1H-indol-2-yl)boronic acid has several applications in scientific research:
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6-methoxy-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-6-methoxyindole-2-boronic acid: A similar compound with a tert-butoxycarbonyl protecting group.
1-Methylindole-2-boronic acid: Another indole derivative with a methyl group at the 1-position.
Uniqueness
(6-methoxy-1H-indol-2-yl)boronic acid is unique due to the presence of the methoxy group at the 6-position, which can influence its reactivity and biological activity. The boronic acid group also makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Propriétés
Formule moléculaire |
C9H10BNO3 |
|---|---|
Poids moléculaire |
190.99 g/mol |
Nom IUPAC |
(6-methoxy-1H-indol-2-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11-13H,1H3 |
Clé InChI |
AKFOCTPNTLMYPT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N1)C=C(C=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















